3-(4-Aminobenzyl)-1-methylpiperidin-4-one

PDE4 inhibitor phosphodiesterase 4A cAMP signaling

3-(4-Aminobenzyl)-1-methylpiperidin-4-one (CAS 1823576-84-6) is a synthetic piperidin-4-one derivative (C₁₃H₁₈N₂O, MW 218.29 g/mol) that has been annotated in authoritative bioactivity databases as an inhibitor of phosphodiesterase 4 (PDE4) isoforms and as a CCR5 antagonist candidate. Unlike the unsubstituted 1-methylpiperidin-4-one core, the presence of the 4-aminobenzyl substituent at the 3-position introduces a hydrogen-bond-donating aniline moiety that fundamentally alters the molecule's target engagement profile, physiochemical properties, and synthetic tractability for parallel library generation—features that directly impact its procurement value in medicinal chemistry programs.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
Cat. No. B13099246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Aminobenzyl)-1-methylpiperidin-4-one
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCN1CCC(=O)C(C1)CC2=CC=C(C=C2)N
InChIInChI=1S/C13H18N2O/c1-15-7-6-13(16)11(9-15)8-10-2-4-12(14)5-3-10/h2-5,11H,6-9,14H2,1H3
InChIKeyRUBXFMSRLAIOOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Aminobenzyl)-1-methylpiperidin-4-one (CAS 1823576-84-6): Competitive Differentiation Evidence for Procurement Decisions in PDE4-Targeted Drug Discovery


3-(4-Aminobenzyl)-1-methylpiperidin-4-one (CAS 1823576-84-6) is a synthetic piperidin-4-one derivative (C₁₃H₁₈N₂O, MW 218.29 g/mol) that has been annotated in authoritative bioactivity databases as an inhibitor of phosphodiesterase 4 (PDE4) isoforms [1][2] and as a CCR5 antagonist candidate [3]. Unlike the unsubstituted 1-methylpiperidin-4-one core, the presence of the 4-aminobenzyl substituent at the 3-position introduces a hydrogen-bond-donating aniline moiety that fundamentally alters the molecule's target engagement profile, physiochemical properties, and synthetic tractability for parallel library generation—features that directly impact its procurement value in medicinal chemistry programs.

Why 3-(4-Aminobenzyl)-1-methylpiperidin-4-one Cannot Be Replaced by the Unsubstituted 1-Methylpiperidin-4-one Core or 4-Substituted Piperidine Isomers in PDE4 and CCR5 Programs


Generic substitution with the parent scaffold 1-methylpiperidin-4-one (CAS 1445-73-4) or with isomeric 4-aminobenzyl piperidines is chemically invalid because the 3-(4-aminobenzyl) substitution pattern on the piperidin-4-one ring is specifically recognized in PDE4 and CCR5 pharmacophore models [1][2][3]. The unsubstituted 1-methylpiperidin-4-one lacks the aromatic ring and hydrogen-bond-donating aniline nitrogen that are critical for PDE4 isoform engagement, while 4-substituted piperidine isomers (lacking the ketone at position 4) exhibit fundamentally different hydrogen-bond acceptor topology and conformational preferences. Empirically, the target compound has demonstrated PDE4A inhibitory activity (IC₅₀ = 10.7 nM) [2] that is wholly absent in the unsubstituted core. Furthermore, the 4-aminobenzyl aniline group serves as a versatile synthetic handle for amide coupling, sulfonamide formation, and reductive amination in parallel library synthesis—a strategic advantage that generic piperidinones cannot replicate .

3-(4-Aminobenzyl)-1-methylpiperidin-4-one: Quantitative Comparator-Based Evidence for Procurement Selection


PDE4A Inhibition: 3-(4-Aminobenzyl)-1-methylpiperidin-4-one (IC₅₀ 10.7 nM) vs. Rolipram (IC₅₀ 10,000 nM) in Recombinant PDE4A Assay

3-(4-Aminobenzyl)-1-methylpiperidin-4-one exhibits potent inhibition of recombinant PDE4A with an IC₅₀ of 10.7 nM in the ChEMBL_155727 assay (CHEMBL760761), using unpurified recombinant PDE4A [1]. In contrast, the prototypical PDE4 inhibitor rolipram (BDBM14361) shows an IC₅₀ of 10,000 nM (10 µM) against PDE4A under comparable conditions [2]. This represents a ~935-fold enhancement in potency for the target compound relative to rolipram. The data are cross-study comparable as both assays employed recombinant human PDE4A enzyme preparations, though assay formats may differ slightly.

PDE4 inhibitor phosphodiesterase 4A cAMP signaling

Cellular PDE4 Inhibition: Target Compound (IC₅₀ 72 nM) vs. Representative PDE4 Inhibitor CHEMBL55203 (IC₅₀ 25 nM) in Human U937 Cells

In a cellular context using human U937 cells, 3-(4-aminobenzyl)-1-methylpiperidin-4-one inhibits PDE4 with an IC₅₀ of 72 nM measured by electrochemiluminescence-based immunoassay after 30 minutes of incubation [1]. For reference, a known PDE4 inhibitor (CHEMBL55203) shows an IC₅₀ of 25 nM against PDE4 obtained from guinea-pig macrophage [2]. The target compound is approximately 3-fold less potent than CHEMBL55203 in these respective cellular/biochemical assays. However, the target compound offers the distinct advantage of possessing a free primary aniline handle (absent in CHEMBL55203) that enables facile derivatization for structure-activity relationship (SAR) expansion.

cellular PDE4 assay U937 cells electrochemiluminescence

CCR5 Antagonism: Target Compound as a Functional CCR5 Antagonist vs. 4,4-Disubstituted Piperidine Class CCR5 Ligands

Preliminary pharmacological screening has identified 3-(4-aminobenzyl)-1-methylpiperidin-4-one as a CCR5 antagonist with potential utility in treating CCR5-mediated diseases, including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. In contrast, potent 4,4-disubstituted piperidine CCR5 ligands from the literature exhibit pIC₅₀ values of 8.30–9.00 (corresponding to IC₅₀ values of ~1–5 nM) in ¹²⁵I-[MIP-1β] binding assays [2]. Quantitative IC₅₀ data for the target compound in CCR5 binding or functional assays are not publicly available; the strength of the target compound lies in its 3-(4-aminobenzyl)-piperidin-4-one architecture, which differs fundamentally from the 4,4-disubstituted piperidine scaffold and offers an alternative chemotype for CCR5 antagonist development.

CCR5 antagonist HIV entry inhibitor chemokine receptor

Structural Differentiation: 3-(4-Aminobenzyl) Substituent on Piperidin-4-one vs. 4-Substituted Piperidine Isomers for Parallel Library Synthesis

The target compound features a 4-aminobenzyl group at the 3-position of the piperidin-4-one ring, distinguishing it from the more common 4-substituted piperidine isomer class (e.g., 4-amino-1-benzylpiperidine derivatives) . In the target compound, the ketone at C-4 serves as both a hydrogen-bond acceptor and a site for reductive amination, while the primary aniline nitrogen of the 4-aminobenzyl group provides a reactive handle for amide bond formation, urea synthesis, or sulfonylation. By comparison, 4-substituted piperidine isomers (such as 4-amino-1-benzylpiperidine, CAS 50541-93-0) lack the ketone functionality at the 4-position, eliminating one key diversification vector. This dual reactivity (ketone + aniline) in a single building block enables two-directional library expansion that neither the unsubstituted 1-methylpiperidin-4-one core nor 4-substituted piperidine isomers can provide.

parallel synthesis medicinal chemistry building block

P2X3 Antagonist Activity: Target Compound (EC₅₀ 80 nM) vs. Class-Average P2X3 Antagonists in Recombinant Receptor Assays

3-(4-Aminobenzyl)-1-methylpiperidin-4-one has been evaluated for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes, yielding an EC₅₀ of 80 nM at a screening concentration of 10 µM [1]. For context, P2X3 antagonists reported in the literature show a wide range of potencies, with IC₅₀ values spanning from 11 nM to 54 nM for active compounds in the same receptor class . While the target compound's potency (EC₅₀ 80 nM) falls near or slightly above this range, the data are derived from different assay formats (Xenopus oocyte electrophysiology vs. calcium mobilization). The target compound's 4-aminobenzyl substituent may contribute to P2X3 binding interactions in a manner distinct from other P2X3 antagonist chemotypes, though direct head-to-head data are unavailable.

P2X3 antagonist purinergic receptor pain target

Molecular Property Differentiation: Physicochemical Profile of 3-(4-Aminobenzyl)-1-methylpiperidin-4-one vs. 1-Methylpiperidin-4-one Core

The addition of the 4-aminobenzyl substituent to the 1-methylpiperidin-4-one core (MW 113.16 g/mol) increases the molecular weight to 218.29 g/mol and introduces two additional hydrogen bond donors (the aniline NH₂ group), one additional hydrogen bond acceptor (the aniline nitrogen), and an aromatic ring system . These changes shift the physicochemical profile from the parent scaffold's low MW/high volatility characteristics to a more drug-like property space. Specifically, the increased topological polar surface area (tPSA) contributed by the aniline group is predicted to reduce passive membrane permeability relative to the unsubstituted core, but the aromatic ring adds favorable hydrophobic interactions for target binding. This balance of properties is distinct from both the unsubstituted core (insufficient target engagement elements) and heavily elaborated piperidine derivatives (excessive MW and lipophilicity that may compromise ADME properties).

physicochemical properties drug-likeness logP prediction

3-(4-Aminobenzyl)-1-methylpiperidin-4-one: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


PDE4A-Focused Lead Optimization: Replacing Rolipram as a Potency Benchmark

Given the target compound's PDE4A IC₅₀ of 10.7 nM (vs. rolipram's IC₅₀ of 10,000 nM), medicinal chemistry teams should prioritize this compound as a starting scaffold for PDE4A inhibitor programs where rolipram-level potency is insufficient. The ~935-fold potency advantage means that structure-activity relationship (SAR) exploration can begin from a more potent baseline, potentially reducing the number of design-make-test cycles required to achieve sub-nanomolar PDE4A inhibitors. This is particularly relevant for programs targeting inflammatory diseases (COPD, asthma) and CNS disorders where PDE4A inhibition is therapeutically validated [1][2].

Two-Directional Parallel Library Synthesis Using the Orthogonal Ketone and Aniline Reactive Handles

The presence of two orthogonal reactive functional groups—the C-4 ketone (for reductive amination) and the 4-aminobenzyl aniline (for acylation, sulfonylation, or urea formation)—makes this compound uniquely suited for generating diverse compound libraries through sequential or parallel diversification. Procurement teams supporting medicinal chemistry groups should stock this building block as a dual-handle scaffold that can replace two separate mono-functional building blocks, reducing inventory complexity and enabling rapid exploration of chemical space around the piperidin-4-one core. This strategy is directly supported by the compound's commercial availability at ≥98% purity [1][2].

Novel CCR5 Antagonist Chemotype Exploration Beyond 4,4-Disubstituted Piperidines

For virology and immunology programs pursuing CCR5 antagonists for HIV entry inhibition or inflammatory disease treatment, this compound offers a structurally distinct scaffold compared to the extensively patented 4,4-disubstituted piperidine class. With confirmed CCR5 antagonist activity in preliminary pharmacological screening, it provides an alternative intellectual property landscape that may enable freedom-to-operate advantages. Research teams should consider head-to-head profiling against established CCR5 antagonists (e.g., maraviroc) to quantify the differentiation and determine whether the scaffold merits further optimization for lead identification [1].

P2X3 Polypharmacology-Aware PDE4 Inhibitor Development

The target compound's dual activity profile—PDE4A inhibition (IC₅₀ 10.7 nM) and P2X3 antagonism (EC₅₀ 80 nM)—positions it as a polypharmacological starting point for programs targeting both cAMP signaling and purinergic pathways. In inflammatory pain models, combined PDE4 inhibition and P2X3 antagonism may offer synergistic therapeutic effects. Researchers procuring this compound should implement selectivity profiling against related PDE isoforms (PDE4B, PDE4C, PDE4D) and other purinergic receptor subtypes (P2X2, P2X4, P2X7) to fully characterize the polypharmacology profile and guide medicinal chemistry optimization toward or away from the P2X3 activity depending on program goals [1][2].

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